N-(2-methoxyphenyl)-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]propanamide
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Overview
Description
N-(2-methoxyphenyl)-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]propanamide is an anilide.
Scientific Research Applications
Antitubercular Activity
The structure related to N-(2-methoxyphenyl)-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]propanamide, particularly the 1,3,4-oxadiazole and pyridin-4-yl segments, has shown promising results in antitubercular applications. In particular, derivatives have been evaluated for their in vitro anti-tubercular activity against various strains of mycobacteria, showing significant activity and providing a basis for the rational design of new leads for anti-TB compounds (Asif, 2014).
Cancer Research
The 1,3,4-oxadiazole ring, a part of the molecular structure of this compound, is significant in cancer research. Compounds with this ring have been associated with diverse biological activities and are used in developing new medicinal agents for cancer treatment (Verma et al., 2019). Histone deacetylase-8 (HDAC8), a target for cancer therapy, has shown interaction with 1,3,4-oxadiazole derivatives, suggesting their therapeutic potential in breast cancer treatment (Rahmani et al., 2021).
Pharmacokinetics and Drug Metabolism
The pyridin-4-yl component, related to the chemical structure , plays a role in drug metabolism studies, particularly in assessing Cytochrome P450 isoform selectivity, crucial for predicting drug-drug interactions and understanding drug metabolism pathways (Khojasteh et al., 2011).
Chemical Properties and Reactivity
The 1,3,4-oxadiazole ring is a noteworthy structural feature in many synthetic molecules, showing effective binding with different enzymes and receptors in biological systems. This property has contributed to the development of compounds with high therapeutic potency for treating various ailments (Verma et al., 2019).
Properties
Molecular Formula |
C17H16N4O3S |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C17H16N4O3S/c1-23-14-5-3-2-4-13(14)19-15(22)8-11-25-17-21-20-16(24-17)12-6-9-18-10-7-12/h2-7,9-10H,8,11H2,1H3,(H,19,22) |
InChI Key |
RLBALFNHRPXFHR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CCSC2=NN=C(O2)C3=CC=NC=C3 |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCSC2=NN=C(O2)C3=CC=NC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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